3-Bromoquinoline-4-carbonitrile
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Overview
Description
3-Bromoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C10H5BrN2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the third position and a cyano group at the fourth position of the quinoline ring makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then be cyclized to form the desired quinoline derivative.
Industrial Production Methods: Industrial production methods for 3-Bromoquinoline-4-carbonitrile often involve the use of green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like lithium tributylmagnesate.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures, such as calothrixins.
Common Reagents and Conditions:
Substitution Reactions: Reagents like lithium tributylmagnesate in toluene at -10°C are commonly used.
Cyclization Reactions: Acid-promoters like TMSBr are used for cascade cyclization reactions.
Major Products Formed:
Functionalized Quinolines: Substitution reactions yield various functionalized quinolines.
Calothrixins: Cyclization reactions can produce compounds like calothrixin B and isocalothrixin B.
Scientific Research Applications
3-Bromoquinoline-4-carbonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Bromoquinoline-4-carbonitrile involves its interaction with various molecular targets and pathways. For example, in cyclization reactions, the compound undergoes a sequence of addition, cyclization, and elimination steps to form complex structures . The presence of the bromine atom and the cyano group allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
3-Bromoquinoline: Similar in structure but lacks the cyano group.
4-Bromoquinoline: The bromine atom is at the fourth position instead of the third.
5-Bromoquinoline: The bromine atom is at the fifth position.
Uniqueness: 3-Bromoquinoline-4-carbonitrile is unique due to the presence of both the bromine atom and the cyano group, which allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
3-bromoquinoline-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-6-13-10-4-2-1-3-7(10)8(9)5-12/h1-4,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIBKSRNPFDUOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677796 |
Source
|
Record name | 3-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253790-93-0 |
Source
|
Record name | 3-Bromoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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